

synthesis pathways for 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

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Compound of Interest

Compound Name: *Protizinic Acid*

Cat. No.: *B083855*

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An In-Depth Technical Guide on the Synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for the preparation of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, a phenothiazine derivative of interest for further investigation. Due to the absence of direct literature on the synthesis of this specific compound, this guide proposes a rational, multi-step synthetic route based on established chemical transformations of the phenothiazine scaffold and related heterocyclic systems.

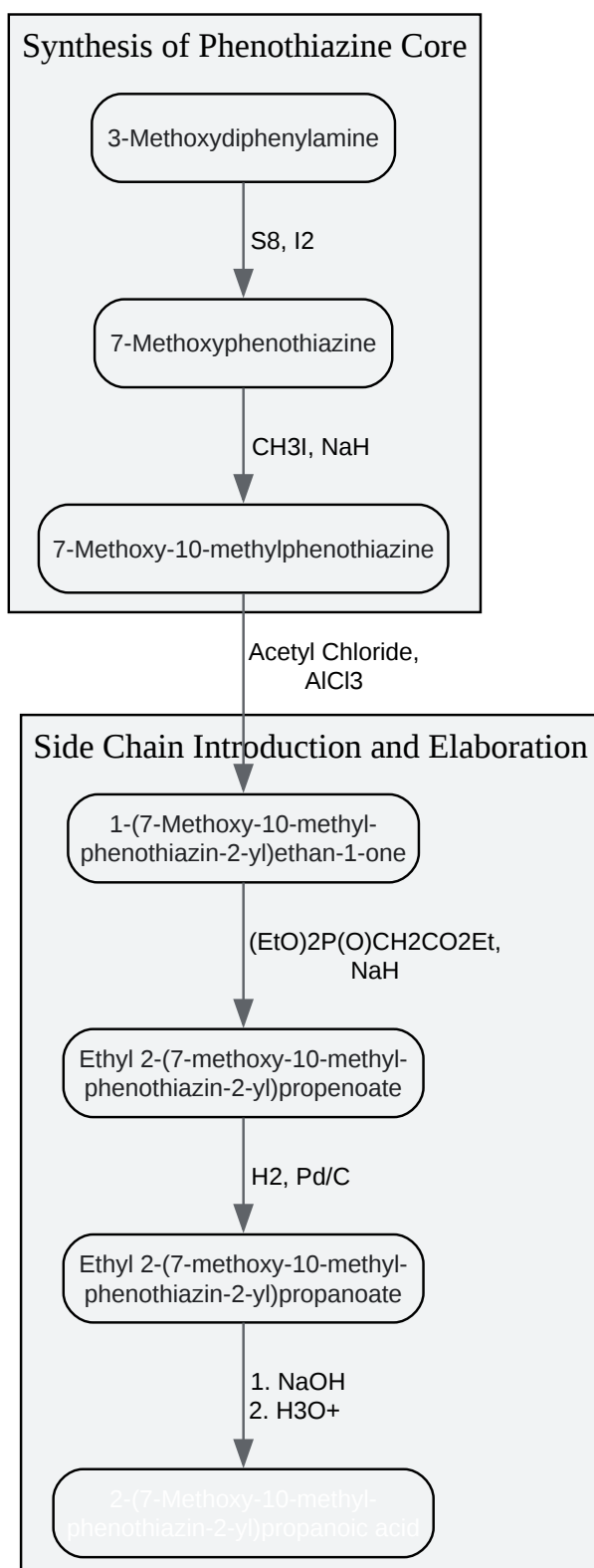
Proposed Synthetic Pathway

The most logical synthetic approach to 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid involves a convergent strategy. This begins with the construction of the core phenothiazine ring system, followed by functionalization at the 2-position to introduce a precursor to the propanoic acid side chain. The final steps involve the elaboration of this precursor to the target carboxylic acid.

The key intermediate is the 2-acetyl derivative, 1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one, which is a known compound (CAS 13956-07-5)[1]. From this intermediate, a

Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis presents a reliable method for obtaining the desired propanoic acid.

Overall Synthetic Scheme



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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on analogous reactions found in the literature. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of 7-Methoxyphenothiazine

This step involves the cyclization of 3-methoxydiphenylamine with sulfur. This reaction is a variation of the Bernthsen reaction.^[2]

- Materials: 3-methoxydiphenylamine, sulfur, iodine (catalyst), high-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether).
- Procedure:
 - To a solution of 3-methoxydiphenylamine in the chosen solvent, add elemental sulfur and a catalytic amount of iodine.
 - Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 4-8 hours. The reaction should be monitored by TLC.
 - Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
 - Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove unreacted sulfur and solvent.
 - Recrystallize the crude product from a suitable solvent like ethanol or toluene to yield pure 7-methoxyphenothiazine.

Step 2: N-Methylation to 7-Methoxy-10-methylphenothiazine

The nitrogen at the 10-position of the phenothiazine ring is alkylated in this step.

- Materials: 7-methoxyphenothiazine, a strong base (e.g., sodium hydride or potassium carbonate), methyl iodide, and an aprotic polar solvent (e.g., DMF or THF).

- Procedure:
 - Suspend 7-methoxyphenothiazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to form the phenothiazine anion.
 - Add methyl iodide dropwise to the suspension.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
 - Quench the reaction by the slow addition of water.
 - Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

Step 3: Friedel-Crafts Acylation to 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one

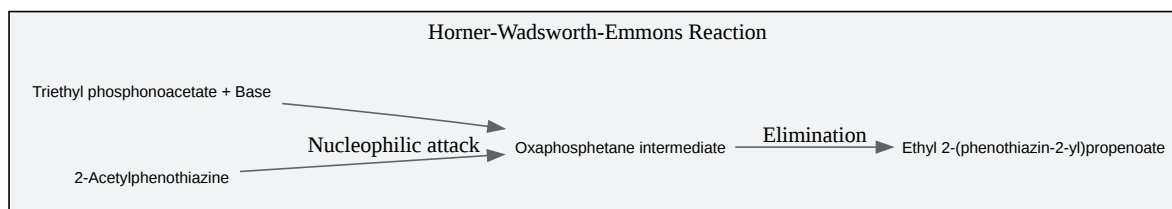
This is a standard electrophilic aromatic substitution to introduce the acetyl group at the electron-rich 2-position.[3]

- Materials: 7-methoxy-10-methylphenothiazine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an inert solvent (e.g., dichloromethane or carbon disulfide).
- Procedure:
 - Dissolve 7-methoxy-10-methylphenothiazine in the solvent and cool to 0 °C under an inert atmosphere.
 - Add the Lewis acid portion-wise, followed by the dropwise addition of acetyl chloride.
 - Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.

- Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the resulting ketone by column chromatography on silica gel.

Step 4: Horner-Wadsworth-Emmons Reaction

This reaction converts the acetyl group into an acrylate ester.^{[4][5]}



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Caption: Horner-Wadsworth-Emmons reaction workflow.

- Materials: 1-(7-methoxy-10-methylphenothiazin-2-yl)ethan-1-one, triethyl phosphonoacetate, a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).
- Procedure:
 - To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.
 - Add a solution of the starting ketone in anhydrous THF dropwise to the ylide solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir overnight.

- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude acrylate ester by column chromatography.

Step 5: Catalytic Hydrogenation

The double bond of the acrylate ester is reduced to a single bond.

- Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propenoate, a catalyst (e.g., 10% Palladium on carbon), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (hydrogen gas).
- Procedure:
 - Dissolve the acrylate ester in the solvent in a hydrogenation flask.
 - Add the Pd/C catalyst.
 - Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
 - Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
 - Concentrate the filtrate to obtain the crude saturated ester, which can be used in the next step without further purification if sufficiently pure.

Step 6: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

- Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoate, a base (e.g., sodium hydroxide or lithium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water), and an acid for workup (e.g., 1M HCl).
- Procedure:
 - Dissolve the ester in the solvent mixture.
 - Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
 - Cool the reaction mixture and remove the organic solvent under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
 - Acidify the aqueous layer to pH 2-3 with the acid, which will precipitate the carboxylic acid product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid.

Data Presentation

Since no experimental data is available for the target compound and its intermediates, the following table provides estimated physicochemical properties based on the respective functional groups and the phenothiazine core. These are for reference only and should be confirmed experimentally.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted Melting Point (°C)	Predicted ¹ H NMR (ppm, characteristic peaks)
7-Methoxyphenothiazine	C ₁₃ H ₁₁ NOS	229.30	160-170	6.5-7.5 (aromatic-H), 3.8 (OCH ₃), 8.5 (NH)
7-Methoxy-10-methylphenothiazine	C ₁₄ H ₁₃ NOS	243.32	90-100	6.6-7.6 (aromatic-H), 3.8 (OCH ₃), 3.4 (NCH ₃)
1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one	C ₁₆ H ₁₅ NO ₂ S	285.36	130-140	7.0-8.0 (aromatic-H), 3.9 (OCH ₃), 3.5 (NCH ₃), 2.5 (COCH ₃)
2-(7-Methoxy-10-methylphenothiazin-2-yl)propanoic acid	C ₁₇ H ₁₇ NO ₃ S	315.39	180-190	12.0 (COOH), 6.8-7.8 (aromatic-H), 3.8 (OCH ₃), 3.7 (CH), 3.4 (NCH ₃), 1.5 (CH ₃)

Conclusion

The synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid is achievable through a well-precedented, multi-step synthetic sequence. The key steps involve the formation of the substituted phenothiazine core, Friedel-Crafts acylation to install a two-carbon chain, and subsequent elaboration to the propanoic acid via a Horner-Wadsworth-Emmons reaction, reduction, and saponification. The provided protocols offer a solid foundation for the laboratory synthesis of this and related phenothiazine derivatives for further research and development. Careful optimization of each step will be necessary to achieve satisfactory yields and purity.

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